Cas no 2173136-82-6 (Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate)

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a sulfonamide-based organic compound featuring a benzoate ester core functionalized with a 2-bromoethylamino sulfonyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both sulfonamide and bromoethyl moieties allows for further derivatization, enabling nucleophilic substitution reactions or cross-coupling processes. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its ability to act as a scaffold for targeted modifications. Proper handling is advised due to its potential reactivity.
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate structure
2173136-82-6 structure
Product Name:Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
CAS No:2173136-82-6
MF:C10H12BrNO4S
MW:322.175580978394
CID:5094778
Update Time:2025-10-28

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
    • methyl 4-(2-bromoethylsulfamoyl)benzoate
    • Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate
    • methyl 4-[(2-bromoethyl)sulfamoyl]benzoate
    • Methyl4-([(2-bromoethyl)amino]sulfonyl)benzoate
    • Inchi: 1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3
    • InChI Key: SUEBODDNFQQDEJ-UHFFFAOYSA-N
    • SMILES: BrCCNS(C1C=CC(C(=O)OC)=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 344
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.8

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA35421-1g
Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate
2173136-82-6
1g
$263.00 2024-04-20
A2B Chem LLC
BA35421-5g
Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate
2173136-82-6
5g
$463.00 2024-04-20

Additional information on Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate (CAS No. 2173136-82-6)

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate, with the CAS number 2173136-82-6, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzene ring substituted with a sulfonyl group. The sulfonyl group is further modified by an aminoalkyl chain containing a bromine atom, making it a versatile building block for various chemical applications.

The molecular structure of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is highly functionalized, with the benzene ring serving as the central aromatic core. The sulfonyl group (-SO₂-) attached to the para position of the benzene ring introduces strong electron-withdrawing effects, enhancing the compound's reactivity and stability. The aminoalkyl chain (-NH-(CH₂)₂-Br) provides additional functionality, allowing for further chemical modifications and applications in areas such as drug design and polymer synthesis.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing sulfonamide-based polymers, which exhibit excellent thermal and mechanical properties. These polymers have found applications in high-performance adhesives, coatings, and electronic materials. Furthermore, the bromine atom in the aminoalkyl chain enables nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

In terms of synthesis, Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The key steps include the introduction of the sulfonyl group onto the benzene ring and the subsequent attachment of the aminoalkyl chain via nucleophilic substitution. This synthesis pathway has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.

The chemical properties of this compound are well-documented, with studies focusing on its solubility, thermal stability, and reactivity under various conditions. For example, research has shown that Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate exhibits good solubility in polar solvents such as dimethylformamide (DMF) and dichloromethane (DCM), making it ideal for solution-based reactions. Its thermal stability is also noteworthy, with a decomposition temperature exceeding 150°C under inert conditions.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The sulfonyl group and aminoalkyl chain provide multiple sites for further functionalization, enabling the design of bioactive molecules with tailored pharmacological properties. Recent research has explored its potential as a scaffold for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

In conclusion, Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate (CAS No. 2173136-82-6) is a multifaceted compound with significant potential in various chemical domains. Its unique structure, combined with its versatile functional groups, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing modern chemistry is expected to grow further.

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